molecular formula C10H9Cl2N7 B13815468 5-((2,4-Dichlorophenyl)azo)-2,4,6-triaminopyrimidine CAS No. 32524-37-1

5-((2,4-Dichlorophenyl)azo)-2,4,6-triaminopyrimidine

Cat. No.: B13815468
CAS No.: 32524-37-1
M. Wt: 298.13 g/mol
InChI Key: GELKBEAHMREOLC-UHFFFAOYSA-N
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Description

Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring structure. This specific compound is characterized by the presence of a dichlorophenyl azo group and three amino groups attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives typically involves condensation reactions. For Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino-, a common synthetic route includes the reaction of a three-carbon compound with an amidine structure in the presence of a catalyst such as sodium hydroxide or ethoxide . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of pyrimidine derivatives can involve large-scale condensation reactions using automated reactors. The process may include steps such as purification through crystallization or distillation to ensure the high purity of the final product. Microwave-assisted synthesis is also a robust approach for preparing pyrimidine derivatives, offering advantages such as reduced reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine compounds .

Scientific Research Applications

Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes like cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- is unique due to its specific structural features, such as the dichlorophenyl azo group and multiple amino groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit CDKs and induce apoptosis makes it a promising candidate for anticancer research .

Properties

CAS No.

32524-37-1

Molecular Formula

C10H9Cl2N7

Molecular Weight

298.13 g/mol

IUPAC Name

5-[(2,4-dichlorophenyl)diazenyl]pyrimidine-2,4,6-triamine

InChI

InChI=1S/C10H9Cl2N7/c11-4-1-2-6(5(12)3-4)18-19-7-8(13)16-10(15)17-9(7)14/h1-3H,(H6,13,14,15,16,17)

InChI Key

GELKBEAHMREOLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=NC2=C(N=C(N=C2N)N)N

Origin of Product

United States

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